2-Amino-2-(2-methoxypyridin-3-yl)acetic acid
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Overview
Description
2-Amino-2-(2-methoxypyridin-3-yl)acetic acid is an organic compound with a unique structure that includes both an amino group and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methoxypyridin-3-yl)acetic acid typically involves the reaction of 2-methoxypyridine with glycine derivatives under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-2-(2-methoxypyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which 2-Amino-2-(2-methoxypyridin-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxypyridine moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(5-methoxypyridin-3-yl)acetic acid
- 2-amino-2-(3-methoxypyridin-2-yl)acetic acid
- 2-(2-methoxypyridin-3-yl)acetic acid
Uniqueness
2-Amino-2-(2-methoxypyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-amino-2-(2-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-5(3-2-4-10-7)6(9)8(11)12/h2-4,6H,9H2,1H3,(H,11,12) |
InChI Key |
ZYLGMQRAHSNOPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C(C(=O)O)N |
Origin of Product |
United States |
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